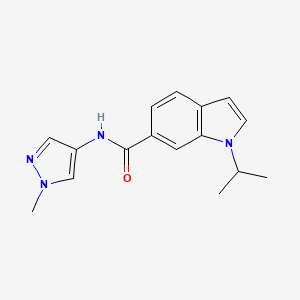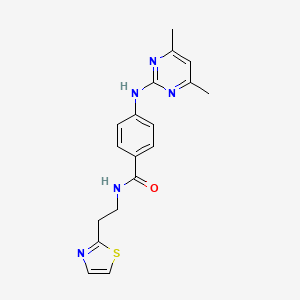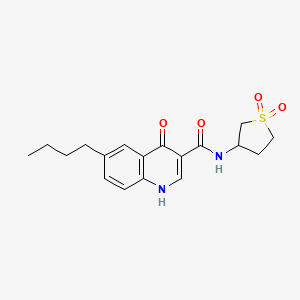![molecular formula C17H23N5OS B14933796 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14933796.png)
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, a thiazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the thiazole and piperidine moieties. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thiazole Ring: This step often involves the cyclization of thioamides with α-haloketones.
Attachment of the Piperidine Carboxamide: This is typically done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide is unique due to its combination of a pyrimidine ring with dimethyl groups, a thiazole ring, and a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H23N5OS |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N5OS/c1-12-11-13(2)21-17(20-12)22-8-4-14(5-9-22)16(23)19-6-3-15-18-7-10-24-15/h7,10-11,14H,3-6,8-9H2,1-2H3,(H,19,23) |
Clé InChI |
ATTPROGXNICIPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=NC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14933727.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B14933740.png)
![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B14933747.png)

![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14933761.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B14933770.png)
![N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933777.png)
![4-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B14933781.png)
![N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide](/img/structure/B14933785.png)
![Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14933799.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14933807.png)

